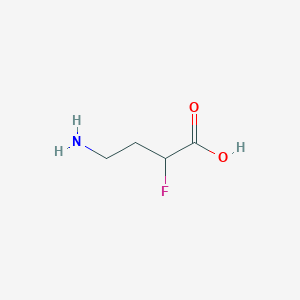
4-氨基-2-氟丁酸
描述
Synthesis Analysis
The synthesis of 4-Amino-2-fluorobutanoic acid and its analogs has been achieved through various methods. For instance, an efficient synthesis route involves the condensation of the lithium salt of tert-butyl acetate with fluoroacetonitrile, followed by reduction with sodium cyanoborohydride in acidic methanol (Mathew, Invergo, & Silverman, 1985). Another approach for synthesizing fluorinated amino acids, such as 4-Amino-2-fluorobutanoic acid, involves diastereoselective alkylation using low-temperature conditions (Laue, Kröger, Wegelius, & Haufe, 2000).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-fluorobutanoic acid is characterized by its fluorine substitution, which significantly influences its chemical behavior and reactivity. The fluorine atom, being highly electronegative, affects the acid's molecular conformation and stability.
Chemical Reactions and Properties
4-Amino-2-fluorobutanoic acid participates in various chemical reactions, reflecting its active amino and carboxyl groups. Its reactivity has been exploited in the synthesis of gamma-aminobutyric acid (GABA) analogs and inhibitors, showcasing its versatility in chemical transformations (Silverman, Durkee, & Invergo, 1986).
Physical Properties Analysis
The physical properties of 4-Amino-2-fluorobutanoic acid, such as solubility, melting point, and boiling point, are influenced by the presence of the fluorine atom. The compound's polar nature due to the amino and fluoro groups affects its solubility in various solvents, making it a subject of study in physical chemistry.
Chemical Properties Analysis
The chemical properties of 4-Amino-2-fluorobutanoic acid include its acidity, reactivity with nucleophiles, and ability to form salts and esters. These properties are essential for its application in synthesizing biologically active molecules and studying enzyme inhibition mechanisms (Silverman, Durkee, & Invergo, 1986).
科学研究应用
-
Structural Modification of Natural Products
- Scientific Field : Medicinal and Pharmaceutical Chemistry .
- Application Summary : Amino acids, including 4-Amino-2-fluorobutanoic acid, are used in the structural modification of natural products. These modifications can improve the performance of these products and minimize their adverse effects .
- Methods of Application : The specific methods of application involve introducing amino acids into natural products. The exact procedures would depend on the specific natural product and the desired modifications .
- Results or Outcomes : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
-
Designing New Glutamine-Metabolizing PET Imaging Agents
- Scientific Field : Medical Imaging .
- Application Summary : A novel glutamine derivative, (2 S,4 R)-2-amino-4-cyano-4- [ 18 F]fluorobutanoic acid, (2 S,4 R)-4- [ 18 F]FCABA ([18F]1), was designed and synthesized .
- Methods of Application : The specific methods of application involve the design and synthesis of a novel glutamine derivative .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
-
Chemical Structure Analysis
- Scientific Field : Chemistry .
- Application Summary : 4-Amino-2-fluorobutanoic acid is often used in chemical structure analysis due to its unique structure. It contains total 15 bond(s); 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic) and 1 hydroxyl group(s) .
- Methods of Application : The specific methods of application involve the use of 4-Amino-2-fluorobutanoic acid in various chemical reactions and analyses .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
-
Chemical Synthesis
- Scientific Field : Chemistry .
- Application Summary : 4-Amino-2-fluorobutanoic acid hydrochloride is used in chemical synthesis .
- Methods of Application : The specific methods of application involve the use of 4-Amino-2-fluorobutanoic acid hydrochloride in various chemical reactions .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
-
Chemical Structure Analysis
- Scientific Field : Chemistry .
- Application Summary : 4-Amino-2-fluorobutanoic acid is often used in chemical structure analysis due to its unique structure. It contains total 15 bond(s); 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic) and 1 hydroxyl group(s) .
- Methods of Application : The specific methods of application involve the use of 4-Amino-2-fluorobutanoic acid in various chemical reactions and analyses .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
-
Chemical Synthesis
- Scientific Field : Chemistry .
- Application Summary : 4-Amino-2-fluorobutanoic acid hydrochloride is used in chemical synthesis .
- Methods of Application : The specific methods of application involve the use of 4-Amino-2-fluorobutanoic acid hydrochloride in various chemical reactions .
- Results or Outcomes : The results or outcomes of this application are not specified in the source .
安全和危害
属性
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluorobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



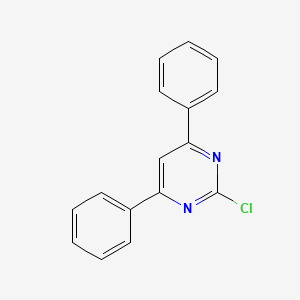
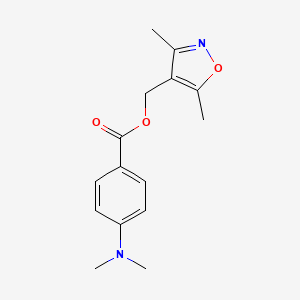
![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)
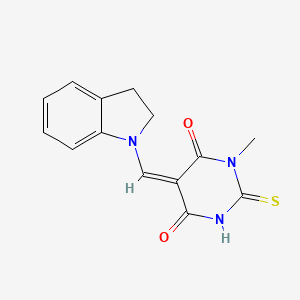
![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)
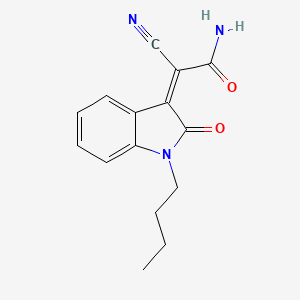
![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)
![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)
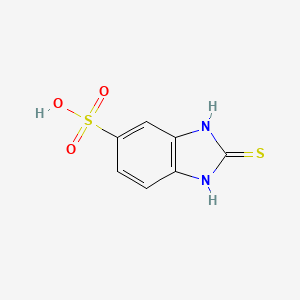
![3-(2,6-dichlorophenyl)-N-[imino(1-pyrrolidinyl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1225320.png)
![3-[[Sulfanylidene-[[2,2,2-trichloro-1-[[(3-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1225321.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)